Carbamothioic acid, (3-methylphenyl)-, S-propyl ester
Overview
Description
Carbamothioic acid, (3-methylphenyl)-, S-propyl ester is an organic compound with the molecular formula C11H15NOS and a molecular weight of 209.31 g/mol. This compound is known for its unique chemical structure, which includes a carbamothioic acid moiety attached to a 3-methylphenyl group and an S-propyl ester group. It is used in various scientific research applications due to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamothioic acid, (3-methylphenyl)-, S-propyl ester typically involves the reaction of 3-methylphenyl isothiocyanate with propyl alcohol under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the ester bond. The reaction mixture is then heated to reflux, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Industrial production also includes rigorous quality control measures to ensure the purity and stability of the final product.
Chemical Reactions Analysis
Types of Reactions
Carbamothioic acid, (3-methylphenyl)-, S-propyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually conducted in anhydrous ether or tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols; reactions are performed under basic or acidic conditions depending on the nucleophile.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Various substituted esters or thioesters
Scientific Research Applications
Carbamothioic acid, (3-methylphenyl)-, S-propyl ester is utilized in several scientific research fields:
Chemistry: Used as a reagent in organic synthesis to introduce the carbamothioic acid moiety into complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Employed in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of carbamothioic acid, (3-methylphenyl)-, S-propyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the target molecule.
Comparison with Similar Compounds
Similar Compounds
Carbamothioic acid, (3-methylphenyl)-, S-(2-methylpropyl) ester: Similar structure but with a different ester group.
Carbamothioic acid, (3-methylphenyl)-, S-ethyl ester: Another similar compound with an ethyl ester group instead of a propyl ester.
Uniqueness
Carbamothioic acid, (3-methylphenyl)-, S-propyl ester is unique due to its specific ester group, which can influence its reactivity and biological activity. The propyl ester group may provide distinct steric and electronic properties compared to other similar compounds, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
S-propyl N-(3-methylphenyl)carbamothioate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NOS/c1-3-7-14-11(13)12-10-6-4-5-9(2)8-10/h4-6,8H,3,7H2,1-2H3,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MECWDZSQJNDBKN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC(=O)NC1=CC=CC(=C1)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40392234 | |
Record name | Carbamothioic acid, (3-methylphenyl)-, S-propyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40392234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
152419-08-4 | |
Record name | Carbamothioic acid, (3-methylphenyl)-, S-propyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40392234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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